![molecular formula C11H9ClN2O3 B2629420 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide CAS No. 80551-19-5](/img/structure/B2629420.png)

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

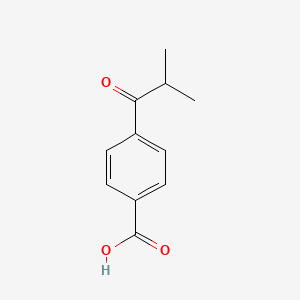

3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is a versatile chemical compound with diverse applications in scientific research. It is a derivative of benzofuran, a heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Molecular Structure Analysis

Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .

Chemical Reactions Analysis

One of the methods utilizes a large excess of CAC (4 eq.), and the reaction requires longer times (12 –16 h) to complete . An aqueous method developed recently for ranolazine synthesis uses a stoichiometric amount of water (5 eq.) for chloroacetylation using chloroacetic anhydride .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 3-Aminoacetanilide include solubility in water 1-5 g/100 mL at 24°C . The functional groups of chitosan include 6-position primary hydroxyl group, 3-position secondary hydroxyl group, and 2-position amino group or some N-acetylamino groups and glycosidic bonds .

Aplicaciones Científicas De Investigación

Chemoselective N-chloroacetylation of Amino Compounds

The compound “3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide” can be used in the chemoselective N-chloroacetylation of amino compounds such as amino alcohols and amino acids. This process involves the use of chloroacetyl chloride to produce chloroacetamides in a phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, robust, and represents the first example of a metal-free bio-compatible synthesis under neutral conditions .

Reaction with Mercaptoundecahydrododecaborate (BSH)

The compound can also react with mercaptoundecahydrododecaborate (BSH) when it is modified into a tripeptide (Cl-3X). The reaction of Cl-3X with BSH results in the conversion of Cl-3X to its reactant (BS-3X). This reaction is accelerated by basic amino acid residues in the peptide . This work could aid in the development of new boron agents using BSH in boron neutron capture therapy .

Mecanismo De Acción

While the specific mechanism of action for 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is not available, similar compounds such as benzothiazole based anti-tubercular compounds have shown inhibitory concentrations against M. tuberculosis . Pyridine derivatives are widely reported as potential anticancer agents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-5-8(15)14-9-6-3-1-2-4-7(6)17-10(9)11(13)16/h1-4H,5H2,(H2,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYBKFOIUVCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![Methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2629339.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)

![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)

![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)

![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea](/img/structure/B2629346.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)

![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)

![2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2629352.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629358.png)